molecular formula C16H16N2O4 B4401546 4-ethyl-N-(4-methoxy-2-nitrophenyl)benzamide

4-ethyl-N-(4-methoxy-2-nitrophenyl)benzamide

Cat. No.: B4401546
M. Wt: 300.31 g/mol
InChI Key: JIJWOSNYCBAZLH-UHFFFAOYSA-N
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Description

4-ethyl-N-(4-methoxy-2-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethyl group, a methoxy group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(4-methoxy-2-nitrophenyl)benzamide typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Amidation: The final step involves the formation of the benzamide by reacting the nitro-methoxy substituted benzene with an ethylamine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(4-methoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Alkyl halides, aryl halides, suitable bases.

Major Products Formed

    Reduction: 4-ethyl-N-(4-methoxy-2-aminophenyl)benzamide.

    Oxidation: 4-ethyl-N-(4-hydroxy-2-nitrophenyl)benzamide.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

4-ethyl-N-(4-methoxy-2-nitrophenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It may be utilized in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used in studies to understand its interactions with biological targets and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(4-methoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. The methoxy group can also influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-N-(4-hydroxy-2-nitrophenyl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-ethyl-N-(4-methoxy-2-aminophenyl)benzamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

4-ethyl-N-(4-methoxy-2-nitrophenyl)benzamide is unique due to the presence of both a methoxy and a nitro group on the benzamide core. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-ethyl-N-(4-methoxy-2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-3-11-4-6-12(7-5-11)16(19)17-14-9-8-13(22-2)10-15(14)18(20)21/h4-10H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJWOSNYCBAZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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